2-chloro-N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)benzamide
Description
2-Chloro-N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)benzamide (referred to as CInQ-03 in preclinical studies) is a novel allosteric mitogen-activated protein kinase kinase (MEK) inhibitor designed for targeted cancer therapy . Its structure features a 12-cyanoindolizino[2,3-b]quinoxaline core substituted with a 2-chlorobenzamide group. This design leverages non-ATP competitive binding to MEK, a strategy aimed at improving selectivity and reducing off-target effects common among kinase inhibitors . Preclinical studies demonstrate its efficacy in suppressing tumor growth in vitro and in vivo, positioning it as a candidate for overcoming limitations of earlier MEK inhibitors, such as toxicity and resistance .
Propriétés
Formule moléculaire |
C22H12ClN5O |
|---|---|
Poids moléculaire |
397.8 g/mol |
Nom IUPAC |
2-chloro-N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)benzamide |
InChI |
InChI=1S/C22H12ClN5O/c23-16-6-2-1-5-14(16)22(29)25-13-9-10-28-19(11-13)15(12-24)20-21(28)27-18-8-4-3-7-17(18)26-20/h1-11H,(H,25,29) |
Clé InChI |
HLFGQICCFZTXTP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C4=NC5=CC=CC=C5N=C4N3C=C2)C#N)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C4=NC5=CC=CC=C5N=C4N3C=C2)C#N)Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>5 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CInQ03 |
Origine du produit |
United States |
Méthodes De Préparation
La synthèse de CInQ-03 implique une série de réactions chimiques conçues pour produire un composé doté d'une spécificité et d'une puissance élevées contre la kinase de la kinase des protéines activées par les mitogènes . Les voies de synthèse exactes et les conditions réactionnelles sont exclusives et ne sont pas divulguées publiquement. On sait que le composé est produit par une série d'étapes impliquant la formation d'intermédiaires clés et leur transformation ultérieure en produit final . Les méthodes de production industrielle impliquent probablement l'optimisation de ces voies de synthèse pour garantir un rendement et une pureté élevés du composé .
Analyse Des Réactions Chimiques
Applications de recherche scientifique
CInQ-03 a une large gamme d'applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme outil pour étudier la voie de signalisation de la kinase des protéines activées par les mitogènes et son rôle dans la prolifération et la survie cellulaires. En biologie, CInQ-03 est utilisé pour étudier les effets de l'inhibition de la kinase des protéines activées par les mitogènes sur divers processus cellulaires. En médecine, il est étudié comme agent thérapeutique potentiel pour le traitement des cancers qui dépendent de l'activation de la voie de signalisation de la kinase des protéines activées par les mitogènes. Dans l'industrie, CInQ-03 peut être utilisé dans le développement de nouveaux médicaments et thérapies ciblant la voie de signalisation de la kinase des protéines activées par les mitogènes.
Mécanisme d'action
CInQ-03 exerce ses effets en inhibant spécifiquement la kinase de la kinase des protéines activées par les mitogènes, bloquant ainsi l'activation des kinases régulées par le signal extracellulaire. Cette inhibition conduit à une réduction de la prolifération et de la survie cellulaires, en particulier dans les cellules cancéreuses qui dépendent de l'activation de la voie de signalisation de la kinase des protéines activées par les mitogènes. Les cibles moléculaires de CInQ-03 comprennent la kinase de la kinase des protéines activées par les mitogènes 1 et la kinase de la kinase des protéines activées par les mitogènes 2, qui sont des composants clés de la voie de signalisation de la kinase des protéines activées par les mitogènes. En inhibant ces kinases, CInQ-03 perturbe la cascade de signalisation qui favorise la croissance et la survie des cellules cancéreuses.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of 2-chloro-N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)benzamide involves several key steps that utilize various chemical reactions to construct the indolizinoquinoxaline framework. The compound's structure can be confirmed through techniques such as NMR spectroscopy and mass spectrometry.
Key Characteristics:
- Chemical Formula: C22H12ClN5O
- CAS Number: 500272-80-0
Antimicrobial Activity
Recent studies have highlighted the potential of 2-chloro-N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)benzamide as an antimicrobial agent, particularly against Mycobacterium tuberculosis.
- Minimum Inhibitory Concentration (MIC): The compound demonstrated significant activity with MIC values indicating effectiveness against drug-resistant strains of M. tuberculosis.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 2-chloro-N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)benzamide | 12.5 | M. tuberculosis |
This suggests that the compound may serve as a lead for developing new antitubercular agents, especially for strains showing extensive drug resistance .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Various derivatives of quinoxaline compounds have shown selective targeting capabilities in cancer cells.
- Cell Lines Tested: Human colorectal cancer (HCT116) and breast cancer (MCF-7).
| Compound | IC50 (μg/mL) | Cell Line |
|---|---|---|
| 2-chloro-N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)benzamide | 1.9 - 7.52 | HCT116 |
| Other derivatives | Low micromolar range | MCF-7 |
The results indicate that this compound and its derivatives may interact effectively with specific targets within cancer cells, leading to cell death .
Mécanisme D'action
CInQ-03 exerts its effects by specifically inhibiting mitogen-activated protein kinase kinase, thereby blocking the activation of extracellular signal-regulated kinases . This inhibition leads to a reduction in cell proliferation and survival, particularly in cancer cells that are dependent on the activation of the mitogen-activated protein kinase pathway . The molecular targets of CInQ-03 include mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2, which are key components of the mitogen-activated protein kinase signaling pathway . By inhibiting these kinases, CInQ-03 disrupts the signaling cascade that promotes cancer cell growth and survival .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogs: CInQ Series
CInQ-03 belongs to a series of indolizinoquinoxaline derivatives optimized for MEK inhibition. Key structural analogs include:
- Substituent Effects: The 2-chloro group in CInQ-03 versus the 4-fluoro group in CInQ-01 likely impacts molecular interactions with MEK’s allosteric pocket.
Broader MEK Inhibitor Landscape
CInQ-03 is part of a broader class of MEK inhibitors developed to target the RAS/RAF/MEK/ERK pathway, a key oncogenic driver in colorectal and other cancers . Comparisons with clinical-stage inhibitors highlight critical differences:
- Mechanistic Advantages: Like AZD6244, CInQ-03 binds MEK non-competitively with ATP, avoiding conserved ATP-binding pockets to enhance selectivity .
- Toxicity Profile : Early-generation inhibitors (e.g., CI-1040, PD0325901) faced clinical setbacks due to severe adverse effects. CInQ-03’s preclinical data suggest a favorable tolerability profile, though clinical validation is required .
Activité Biologique
2-chloro-N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 2-chloro-N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)benzamide
- Molecular Formula : C22H12ClN5O
- CAS Number : 500272-80-0
Synthesis
The synthesis of 2-chloro-N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)benzamide typically involves multi-step organic reactions. While specific synthetic pathways for this compound are not detailed in the available literature, similar compounds have been synthesized using microwave-assisted methods or through reactions involving chlorinated quinoxalines as precursors .
Antimicrobial Activity
Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that derivatives with similar structural features showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The activity is often attributed to the ability of these compounds to penetrate bacterial membranes effectively.
| Compound | Bacterial Strain | Activity |
|---|---|---|
| 2-chloro-N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)benzamide | S. aureus | Moderate |
| Similar quinoxaline derivatives | E. coli | Weak to Moderate |
Antitumor Activity
Quinoxaline derivatives have also been investigated for their antitumor properties. A case study highlighted that certain substituted quinoxalines induce apoptosis in cancer cell lines through various mechanisms, including inhibition of specific kinases and modulation of apoptosis-related proteins .
The proposed mechanisms for the biological activity of 2-chloro-N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)benzamide include:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways.
- Interference with DNA/RNA Synthesis : Some quinoxaline derivatives disrupt nucleic acid synthesis, leading to cell cycle arrest and subsequent apoptosis in cancer cells.
Case Studies
-
Antimicrobial Screening : A study screened various chloroacetamide derivatives for antimicrobial activity against S. aureus and C. albicans. Compounds with halogenated phenyl groups exhibited enhanced activity due to increased lipophilicity .
- Results Summary :
- Compounds with para-substituted groups were more effective against Gram-positive bacteria.
- The presence of chloro groups significantly improved membrane penetration.
- Results Summary :
- Antitumor Efficacy : Another investigation into similar quinoxaline derivatives revealed their potential as antitumor agents through apoptosis induction in human cancer cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
